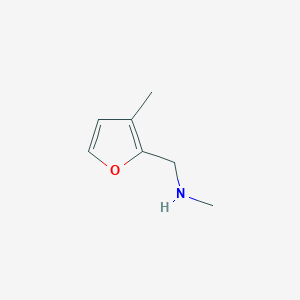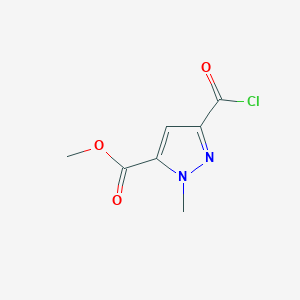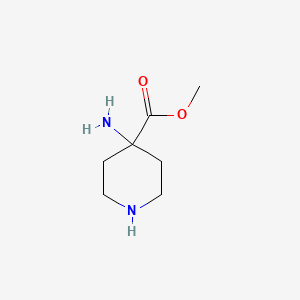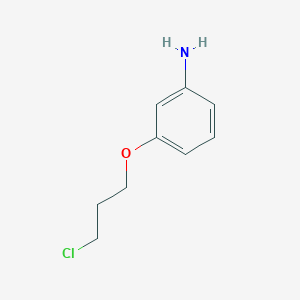
N-methyl-1-(3-methylfuran-2-yl)methanamine
Overview
Description
“N-methyl-1-(3-methylfuran-2-yl)methanamine” is a chemical compound . It is also known as “(3-methyl-2-furyl)methylamine” and has a CAS Number of 388072-09-1 . The IUPAC name for this compound is “(3-methyl-2-furyl)methylamine” and its InChI Code is 1S/C6H9NO/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3 .
Molecular Structure Analysis
The molecular weight of “N-methyl-1-(3-methylfuran-2-yl)methanamine” is 125.16800 . Its molecular formula is C7H11NO . The InChI key for this compound is CTGIVQJZUKJDNH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-methyl-1-(3-methylfuran-2-yl)methanamine” has a density of 0.961g/cm3 . Its boiling point is 159.5ºC at 760 mmHg . It is a liquid at room temperature .Scientific Research Applications
Neurochemistry and Neurotoxicity
MDMA is known for its selective serotonergic neurotoxicity in laboratory animals. Research has delved into its acute and long-term effects on the brain's neurochemistry, particularly its impact on serotonin levels. The biphasic response elicited by MDMA administration involves both behavioral and psychological effects in the short term and potential neurotoxic consequences in the long term (McKenna & Peroutka, 1990).
Potential Therapeutic Applications
MDMA's unique psychopharmacological profile, derived from its ability to promote the release of dopamine and serotonin, has prompted research into its potential as an adjunct to psychotherapy, especially for treating posttraumatic stress disorder (PTSD) and alcohol use disorder. These studies aim to leverage MDMA's prosocial effects, which may underlie both its recreational appeal and its therapeutic potential (Sessa, Higbed, & Nutt, 2019).
Impact on Immune Regulation and Cancer
Research has also explored MDMA's interaction with the immune system, particularly its effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism with implications for immune tolerance and cancer therapy. The expression of IDO by tumors may facilitate immune evasion, and MDMA's modulation of this pathway could have implications for cancer treatment strategies (Löb et al., 2009; Godin-Ethier et al., 2011).
Socio-emotional Processing
Studies comparing the social effects of MDMA to other stimulants have aimed to understand its impact on socio-emotional processing. MDMA appears to enhance sociability and feelings of closeness to others more significantly than other stimulants, a trait that contributes to its recreational use and may have implications for therapeutic applications, such as enhancing empathy in psychotherapy settings (Bershad et al., 2016).
Safety and Hazards
This compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the following hazard statements: H226, H302, H312, H314, H332, H335 . This means it is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
N-methyl-1-(3-methylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNPUPCSMGGUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640263 | |
| Record name | N-Methyl-1-(3-methylfuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-methylfuran-2-yl)methanamine | |
CAS RN |
916766-86-4 | |
| Record name | N,3-Dimethyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(3-methylfuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)











![1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine](/img/structure/B1629760.png)
